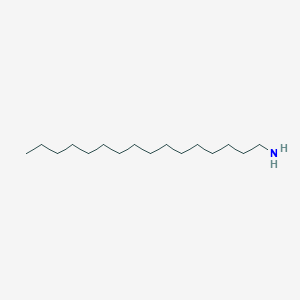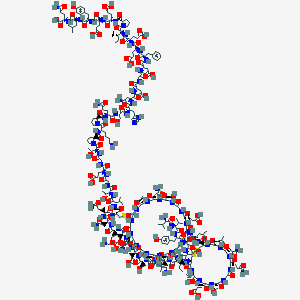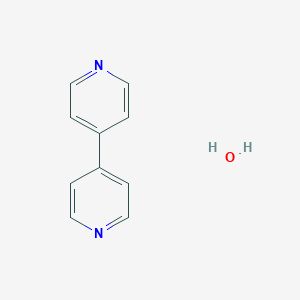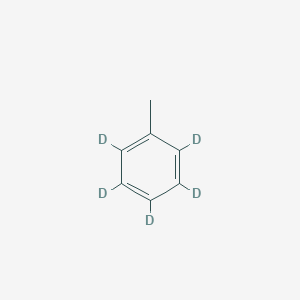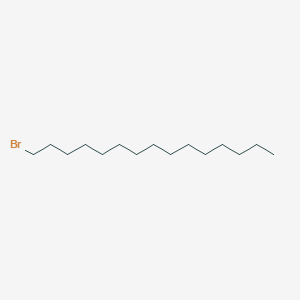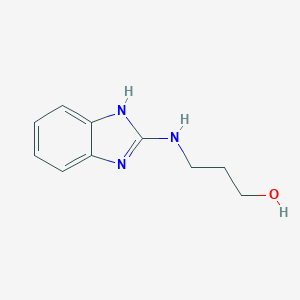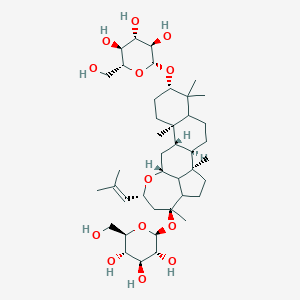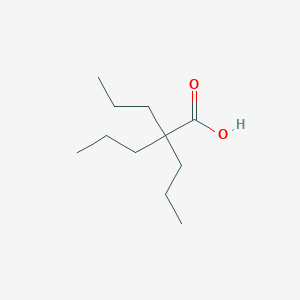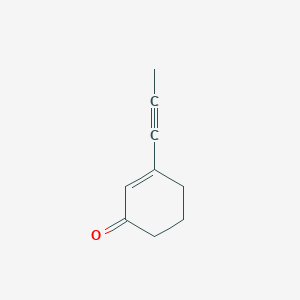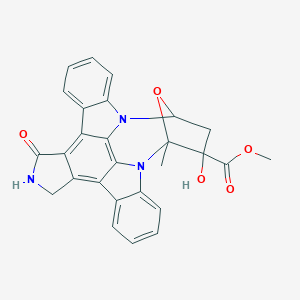
Mefenidramium metilsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefenidramium metilsulfate is a chemical compound with the molecular formula C19H27NO5S. It is known for its use in various pharmaceutical applications, particularly in the treatment of pruritus associated with varicella and as a palliative treatment for estival rhinitis in children . The compound is also referred to by several synonyms, including 2-(Diphenylmethoxy)-N,N,N-trimethylethanaminium methyl sulfate .
Méthodes De Préparation
The synthesis of mefenidramium metilsulfate involves the reaction of 2-(diphenylmethoxy)ethylamine with methyl sulfate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and purification processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Mefenidramium metilsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Mefenidramium metilsulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interaction with cellular receptors.
Medicine: this compound is used in the formulation of medications for treating pruritus and rhinitis.
Industry: It finds applications in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of mefenidramium metilsulfate involves its interaction with specific molecular targets in the body. It binds to receptors and modulates their activity, leading to the desired therapeutic effects. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Mefenidramium metilsulfate can be compared with other similar compounds such as:
Diphenhydramine: Both compounds have antihistamine properties, but this compound is used specifically for pruritus and rhinitis.
Chlorpheniramine: Another antihistamine with similar uses but different chemical structure and pharmacokinetics.
Propriétés
Numéro CAS |
4858-60-0 |
|---|---|
Formule moléculaire |
C19H27NO5S |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C18H24NO.CH4O4S/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5-6(2,3)4/h4-13,18H,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
GTXRVYHDUSRDFT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-] |
SMILES canonique |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Key on ui other cas no. |
4858-60-0 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant |
Synonymes |
mefenidramium metilsulfate; Mefenidraminum; 2-benzhydryloxyethyl(trimethyl)ammonium; 2-benzhydryloxyethyl(trimethyl)azanium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)
![Benzo[b]perylene](/img/structure/B48583.png)
